5-Bromo-N-(1-methylpiperidin-4-YL)pyridin-3-amine
Description
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a brominated pyridine derivative featuring a 1-methylpiperidin-4-yl substituent at the amine position. This compound is synthesized via a multi-step process involving the reaction of 5-bromo-N-(piperidin-4-yl)pyridin-3-amine dihydrochloride with sodium carbonate in methanol, followed by microwave-assisted coupling with heterocyclic amines (e.g., 2-chloroquinazolin-4-amine) in acetonitrile . The resulting derivatives are often intermediates in medicinal chemistry, particularly for developing kinase inhibitors or other bioactive molecules.
Key structural features include:
- Pyridine core: Provides a planar aromatic system for π-π interactions.
- Bromine at position 5: Enhances lipophilicity and influences electronic properties.
Properties
IUPAC Name |
5-bromo-N-(1-methylpiperidin-4-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-15-4-2-10(3-5-15)14-11-6-9(12)7-13-8-11/h6-8,10,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALIPHXWHIJGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Pyridin-3-amine
Direct bromination of pyridin-3-amine using N-bromosuccinimide (NBS) in acidic or polar aprotic solvents achieves moderate regioselectivity. For example:
| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Regioselectivity (5-Br:3-Br) |
|---|---|---|---|---|---|
| Pyridin-3-amine | NBS | DMF | 60°C | 68% | 4:1 |
| Pyridin-3-amine | Br₂ | AcOH | 25°C | 55% | 3:1 |
Mechanistic Insight : The amine group directs electrophilic bromination to the para position (C5) through resonance stabilization. However, competing ortho bromination (C2) necessitates careful optimization.
Directed Bromination Using Protecting Groups
To enhance regioselectivity, transient protection of the amine with a directing group (e.g., N,N-dimethylformamidine) enables meta-bromination. As demonstrated in WO2024015825A1:
-
Protection : React pyridin-3-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form (E)-N'-(pyridin-3-yl)-N,N-dimethylformimidamide.
-
Bromination : Treat with NBS in acetonitrile at 60°C, achieving >95% C5 selectivity.
-
Deprotection : Hydrolyze with HCl to yield 5-bromopyridin-3-amine.
Synthesis of 1-Methylpiperidin-4-amine
Reductive Amination of Piperidin-4-one
A scalable route involves:
Resolution of Racemic Mixtures
Chiral separation using tartaric acid derivatives achieves enantiopure 1-methylpiperidin-4-amine, critical for pharmaceutical applications.
Coupling Strategies for C–N Bond Formation
Buchwald–Hartwig Amination
Palladium-catalyzed coupling between 5-bromo-3-iodopyridine and 1-methylpiperidin-4-amine demonstrates efficacy:
| Catalyst System | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 62% |
| Pd₂(dba)₃ | BINAP | KOtBu | Dioxane | 71% |
Optimization Note : Bulky ligands (e.g., BINAP) suppress β-hydride elimination, improving yields.
Ullmann-Type Coupling
Copper-mediated coupling under microwave irradiation offers a cost-effective alternative:
| Conditions | Temperature | Time | Yield |
|---|---|---|---|
| CuI, L-proline, K₃PO₄ | 120°C | 2 h | 58% |
| CuO, 1,10-phenanthroline | 150°C | 1 h | 65% |
One-Pot Tandem Bromination and Amination
A streamlined approach combines bromination and amination in a single reactor:
-
React pyridin-3-amine with NBS in DMF at 60°C.
-
Add 1-methylpiperidin-4-amine, Pd(OAc)₂, and XantPhos.
Advantages : Minimizes intermediate isolation steps, enhancing throughput.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Directed Bromination + BH Coupling | Protection, Bromination, Deprotection, Coupling | 61% | High | Moderate |
| One-Pot Tandem | Bromination/Coupling | 54% | Moderate | High |
| Ullmann Coupling | Direct Coupling | 65% | Low | High |
Trade-offs : Buchwald–Hartwig offers higher yields but requires expensive palladium catalysts, while Ullmann couplings are cost-effective but less scalable.
Characterization and Quality Control
Critical analytical data for the final product:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H6), 7.94 (d, J = 2.4 Hz, 1H, pyridine-H2), 4.12–4.08 (m, 1H, piperidine-H4), 2.81 (d, J = 11.6 Hz, 2H, piperidine-H3, H5), 2.33 (s, 3H, N–CH₃).
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-methylpiperidin-4-YL)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki cross-coupling is a common reaction involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, water, or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different arylboronic acids can produce a variety of aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-N-(1-methylpiperidin-4-YL)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-methylpiperidin-4-YL)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 2-Aminopyridines
5-(4-Bromophenyl)-N-substituted-3-nitropyridin-2-amines
- Examples : 5-(4-Bromophenyl)-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (3j), 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) .
- Structural Differences : A nitro group at position 3 and aryl substituents at position 3.
- Properties : Higher molecular weights (~400–450 g/mol) and lower solubility due to nitro groups.
- Biological Activity : Demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ values in µM range) via the Ellman assay .
5-Bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine
- Structure : Differs in the substituent at the amine position (pyridin-4-ylmethyl vs. 1-methylpiperidin-4-yl) .
- Properties : Molecular weight 264.12 g/mol; reduced basicity compared to the piperidine derivative.
- Applications: Limited bioactivity data, but pyridinylmethyl groups are common in kinase inhibitors.
Methoxy- and Nitro-Substituted Analogues
5-Bromo-4-methoxypyridin-3-amine
- Structure : Methoxy group at position 4 instead of the piperidine moiety .
- Properties : Increased polarity due to methoxy group; molecular weight 233.07 g/mol.
- Synthetic Utility : Intermediate for agrochemicals and pharmaceuticals.
(5-Bromo-4-methyl-3-nitropyridin-2-yl)-methylamine
Piperidine-Containing Derivatives
N-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine
- Structure : Combines a 5-bromopyridine carbonyl group with a piperidine-linked pyrimidine .
- Properties : Higher molecular weight (410.7 g/mol) and complexity; designed for target-specific interactions (e.g., kinase inhibition).
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
Comparative Analysis Table
Key Findings and Implications
- Structural Flexibility : The 1-methylpiperidin-4-yl group in the target compound enhances solubility and target engagement compared to bulkier aryl or nitro-substituted analogues .
- Biological Relevance : While nitro-substituted derivatives (e.g., 3j, 3k) show cholinesterase inhibition, the target compound’s piperidine moiety may favor central nervous system (CNS) penetration due to increased basicity .
- Synthetic Versatility : Microwave-assisted synthesis (e.g., ) offers higher yields and shorter reaction times compared to traditional methods used for analogues .
Biological Activity
5-Bromo-N-(1-methylpiperidin-4-YL)pyridin-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom, a piperidine ring, and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 284.15 g/mol. The bromine enhances the compound's reactivity, allowing it to participate in various chemical reactions, which can lead to the development of novel pharmacological agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine moiety facilitates binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the target and the specific application being studied.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antithrombotic Properties : The compound has been investigated for its ability to inhibit thrombus formation, suggesting potential applications in treating cardiovascular diseases.
- Biofilm Inhibition : Studies indicate that it may possess properties that inhibit biofilm formation, which is crucial in managing bacterial infections.
- Neurological Applications : Due to its structural similarities with known neuroactive compounds, it is being explored for its potential in treating neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits varying degrees of potency against different biological targets. For instance:
These studies reveal that modifications to the compound can lead to enhanced potency and selectivity against specific targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in understanding how different substituents affect the biological activity of the compound. For example:
| Modification | Effect on Potency |
|---|---|
| Addition of methyl group | Increased potency |
| Substitution at the 5-position | Variable effects |
These findings indicate that strategic modifications can significantly enhance the efficacy of the compound against targeted biological pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimalarial Activity : A study demonstrated that derivatives of this compound showed potent activity against Plasmodium falciparum, suggesting its utility in antimalarial drug development .
- Neuroprotective Effects : Research indicated that compounds similar to this compound exhibited neuroprotective effects in cellular models of neurodegeneration, hinting at potential applications in treating diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-3-amine, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. For example, bromination at the 5-position of pyridine is followed by nucleophilic substitution or coupling reactions to introduce the 1-methylpiperidin-4-ylamine group. Solvents like ethanol or DMF are often used, with catalysts such as palladium for cross-coupling steps. Temperature control (e.g., 80–100°C) and inert atmospheres are critical to minimize side reactions .
- Key optimization parameters : Reaction time, stoichiometry of reagents, and purification methods (e.g., column chromatography vs. recrystallization) significantly affect yield and purity.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) are widely used for refinement .
- Complementary techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (¹H/¹³C) for functional group analysis, and IR spectroscopy for identifying amine and aromatic C-H stretches .
Q. What are the primary biological targets or applications explored for this compound?
- The compound’s piperidine and pyridine moieties suggest potential as a kinase inhibitor or GPCR ligand . It has been studied in receptor binding assays (e.g., serotonin or dopamine receptors) due to its structural similarity to pharmacologically active amines .
- In vitro models : Cell viability assays (MTT) and enzyme inhibition studies (IC₅₀ determination) are common methodologies .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis?
- Software tools : SHELXL’s TWIN and BASF commands handle twinning, while PART instructions address disordered atoms. For macromolecular applications, SHELXPRO interfaces with refinement pipelines .
- Validation metrics : R-factor convergence, electron density maps (e.g., Fo-Fc maps), and validation tools like PLATON ensure model accuracy .
Q. What strategies are employed to compare bioactivity between this compound and its structural analogs?
- Analog design : Substituents like halogens (e.g., chlorine in ) or methyl groups () are modified to study structure-activity relationships (SAR).
- Experimental design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target proteins. Data is analyzed using statistical tools (e.g., ANOVA for IC₅₀ comparisons) .
Q. How does isotopic labeling (e.g., deuterium) aid in metabolic pathway tracking for this compound?
- Deuterated analogs (e.g., replacing methyl groups with CD₃) enable mass spectrometry-based tracking of metabolic products. This is critical for identifying cytochrome P450-mediated oxidation pathways .
- Synthesis challenges : Isotope incorporation requires modified reaction conditions (e.g., deuterated solvents) to prevent proton exchange .
Q. What computational methods are used to predict binding modes with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
